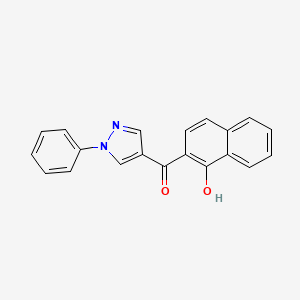![molecular formula C21H24N4O4 B2497907 ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate CAS No. 860650-48-2](/img/structure/B2497907.png)
ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation and cyclization processes, employing various reagents to achieve the desired molecular framework. One approach for similar compounds involves heating amino-pyrimidine derivatives with diethyl malonate under reflux to obtain the targeted structure, demonstrating the compound's synthesis versatility through elemental analysis, IR, 1H-NMR, and mass spectral data (Farghaly & Gomha, 2011).
Molecular Structure Analysis
The determination of the molecular structure of compounds closely related to ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate often involves X-ray crystallography, showcasing the compound's arrangement and confirming its structure through detailed analyses, including hydrogen bonding and molecular interactions (Wu et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving similar compounds highlight their reactivity and potential for generating diverse derivatives. For instance, reactions with dimethylformamide dimethylacetal under reflux conditions lead to new compounds with significant potential in medicinal chemistry, underscoring the versatility of pyrazolo[1,5-a]pyrimidines in synthesizing novel chemical entities (Gomha & Farghaly, 2011).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Studies on similar compounds have provided detailed insights into these aspects, facilitating the development of compounds with desirable physical characteristics for various applications (Naveen et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are essential for the compound's application in synthesis and drug development. Investigations into related compounds have explored these properties, providing a foundation for further research and application in designing new chemical entities with targeted properties (Darehkordi & Ghazi, 2015).
科学的研究の応用
Synthesis and Characterization
- Ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate has been a subject of interest in the field of organic synthesis. In one study, novel compounds related to this chemical structure were prepared through heating specific precursors and characterized using various spectroscopic techniques, including IR, 1H-NMR, and mass spectral data (Farghaly & Gomha, 2011).
Potential Biological Activities
- Research has shown that derivatives of this compound have been synthesized for potential biological activities. For example, compounds similar to this structure have been evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating a possible application in the development of anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial and Anticancer Properties
- Some compounds structurally related to ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate have been found to exhibit significant antimicrobial and anticancer properties. These properties were observed upon testing the compounds against various microbial strains and cancer cell lines, demonstrating their potential in therapeutic applications (Hafez, El-Gazzar & Al-Hussain, 2016).
Enzymatic Activity
- Studies have also explored the impact of related compounds on enzymatic activities. For example, one research highlighted that newly synthesized compounds significantly increased the reactivity of cellobiase, an enzyme involved in the breakdown of cellulose (Abd & Gawaad, 2008).
特性
IUPAC Name |
ethyl 2-[10-(3,4-dimethoxyphenyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-5-29-19(26)12-24-9-8-15-13(2)23-20-16(11-22-25(20)21(15)24)14-6-7-17(27-3)18(10-14)28-4/h6-7,10-11H,5,8-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHZHPMUQYOJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC2=C1N3C(=C(C=N3)C4=CC(=C(C=C4)OC)OC)N=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

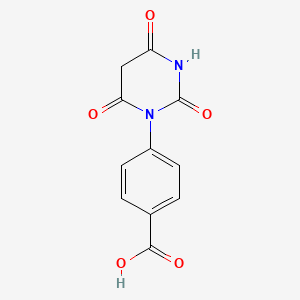

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)
![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)
![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)
![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)
![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)
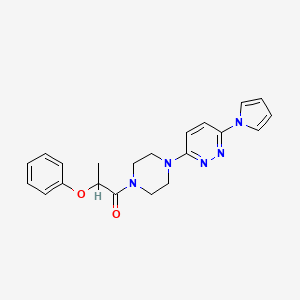
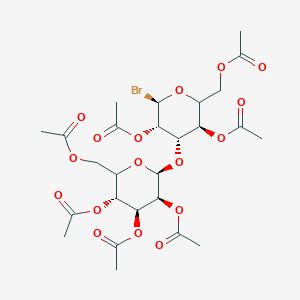
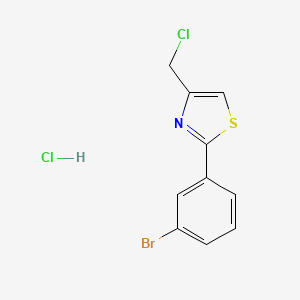
![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2497843.png)

